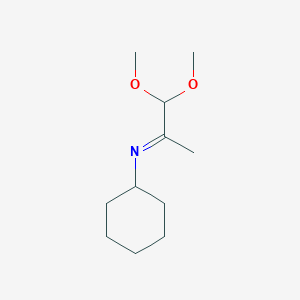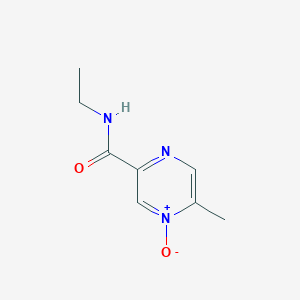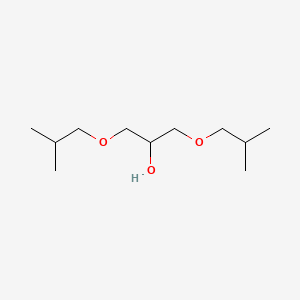
Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate is a chemical compound with the molecular formula C10H11Cl2NO3. This compound is known for its unique structure, which includes an ethyl ester group attached to a phenoxyacetic acid backbone substituted with amino and dichloro groups. It is primarily used in research and industrial applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate typically involves the reaction of 2-amino-4,5-dichlorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Employed in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(2,4-dichlorophenoxy)acetate: Similar structure but lacks the amino group.
Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate: Positional isomer with the amino group at a different position.
Ethyl 2-(2-amino-3,4-dichlorophenoxy)acetate: Another positional isomer with different chlorine substitution.
Uniqueness
Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate is unique due to the specific positioning of the amino and dichloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11Cl2NO3 |
|---|---|
Molekulargewicht |
264.10 g/mol |
IUPAC-Name |
ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate |
InChI |
InChI=1S/C10H11Cl2NO3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5,13H2,1H3 |
InChI-Schlüssel |
MWPLCBQVCHNJHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=CC(=C(C=C1N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)


![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)


